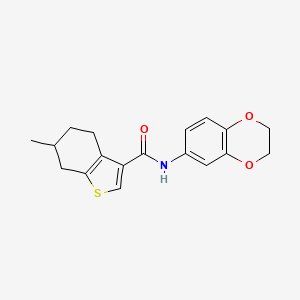![molecular formula C17H20BrNO2 B4845539 (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4845539.png)
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine
Overview
Description
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as BME, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool.
Mechanism of Action
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine binds to the sigma-2 receptor, which is located in the endoplasmic reticulum of cells. The binding of (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine to the sigma-2 receptor triggers a cascade of events that leads to the activation of various signaling pathways. The exact mechanism of action of (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is still being studied, but it is believed to involve the modulation of calcium signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine induces apoptosis, which is a programmed cell death that occurs in response to cellular stress. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has several advantages as a research tool, including its high potency and selectivity for the sigma-2 receptor. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Future Directions
For research on (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine include investigating its effects on other sigma receptors and cellular pathways, as well as its potential use as a therapeutic agent.
Scientific Research Applications
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been used in various scientific research studies as a tool to investigate the function of certain receptors in the body. Specifically, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is used to study the sigma-2 receptor, which is involved in cell proliferation, apoptosis, and cancer. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been used to study the effects of sigma-2 receptor ligands on the central nervous system and their potential use as therapeutic agents for neurodegenerative diseases.
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-5-3-4-13(10-15)8-9-19-12-14-6-7-17(21-2)16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSUVWXKUFUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4845466.png)

![5-[(2,4-difluorophenoxy)methyl]-N-(4-fluorobenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4845490.png)

![2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4845507.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4845510.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4845519.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4845525.png)
![5-bromo-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4845531.png)
![N-isobutyl-1-methyl-4-({5-[(2-nitrophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4845536.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4845540.png)
![7-cycloheptyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4845545.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)